4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a nitro group, a benzonitrile moiety, and a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound is likely to interact with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. The reaction involves a palladium catalyst and a base .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that the compound’s solubility in organic solvents and its stability in dry, cool conditions could potentially influence its bioavailability .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other chemical substances can influence the compound’s action, efficacy, and stability . For instance, the compound is stable under dry, cool conditions but may undergo hydrolysis in a humid environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitrobenzonitrile and pinacolborane.
Borylation Reaction: The key step involves a borylation reaction where 4-nitrobenzonitrile is reacted with pinacolborane in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C) to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Aryl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases like sodium carbonate (Na₂CO₃).
Major Products
Reduction: 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures via Suzuki-Miyaura coupling.
Biology: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzonitrile: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but without the nitro group, affecting its electronic properties and reactivity.
Uniqueness
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of a nitro group and a boronate ester on the same aromatic ring, providing a balance of electronic effects and reactivity that is valuable in synthetic chemistry.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-7-9(8-15)5-6-11(10)16(17)18/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWPDLRNUKSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675091 | |
Record name | 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-27-5 | |
Record name | 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.